3beta,7alpha,16beta-Trihydroxystigmast-5-ene
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Overview
Description
3beta,7alpha,16beta-Trihydroxystigmast-5-ene is a naturally occurring steroid compound found in various plant species. It belongs to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This compound has garnered interest due to its potential biological activities and applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,7alpha,16beta-Trihydroxystigmast-5-ene typically involves the extraction from plant sources, such as the herbs of Walsura robusta . The compound can be isolated using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extraction process is followed by purification steps, including chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the extraction and purification techniques used in laboratory settings can be scaled up for industrial applications. The use of advanced chromatographic techniques and solvent systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3beta,7alpha,16beta-Trihydroxystigmast-5-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the hydroxyl groups in the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound’s functional groups.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes.
Scientific Research Applications
3beta,7alpha,16beta-Trihydroxystigmast-5-ene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3beta,7alpha,16beta-Trihydroxystigmast-5-ene involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and cancer . Additionally, it can interact with enzymes and receptors involved in oxidative stress and cell proliferation, thereby exerting its biological activities.
Comparison with Similar Compounds
3beta,7alpha,16beta-Trihydroxystigmast-5-ene can be compared with other similar phytosterols, such as:
Stigmasterol: Another phytosterol with similar structural features but different biological activities.
Beta-Sitosterol: Known for its cholesterol-lowering effects and potential anticancer properties.
Campesterol: Similar to beta-sitosterol, it is studied for its health benefits and biological activities.
The uniqueness of this compound lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C29H50O3 |
---|---|
Molecular Weight |
446.7 g/mol |
IUPAC Name |
(10R,13S)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol |
InChI |
InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18?,19?,21?,22?,23?,24?,25?,26?,27?,28-,29-/m0/s1 |
InChI Key |
GSNYNPKRIFCZGN-CIGTYXRGSA-N |
Isomeric SMILES |
CCC(CCC(C)C1C(CC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C)O)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C |
Origin of Product |
United States |
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